Zero-Gap Semimetal Band Structure Enables LWIR Response Unattainable with CdTe
HgTe exhibits a negative bandgap of −0.303 eV at 2 K with inverted Γ8–Γ6 band ordering, in stark contrast to CdTe, which possesses a direct positive bandgap of 1.606 eV under identical conditions [1]. This difference of nearly 1.9 eV in bandgap energy is not a minor variation but a fundamental divergence in electronic structure classification: HgTe is a zero-gap semimetal at all practical temperatures, whereas CdTe is a wide-bandgap semiconductor [2]. Mixing HgTe with CdTe yields the Hg₁₋ₓCdₓTe alloy system, which enables continuous bandgap tunability from 0 to approximately 1.5 eV, covering the entire infrared spectrum and making HgTe the essential component for long-wavelength infrared (LWIR) detection [2].
| Evidence Dimension | Bandgap energy at 2 K |
|---|---|
| Target Compound Data | −0.303 eV (inverted Γ8–Γ6 ordering; zero-gap semimetal) |
| Comparator Or Baseline | CdTe: 1.606 eV (direct-gap semiconductor); CdTe room-temperature bandgap ≈1.5 eV |
| Quantified Difference | Δ ≈ 1.9 eV; HgTe is a semimetal vs CdTe semiconductor classification |
| Conditions | Zincblende structure; empirical pseudopotential method calculations at 2 K |
Why This Matters
This bandgap difference determines the fundamental optical cutoff wavelength: HgTe enables long-wavelength infrared (LWIR) response, whereas CdTe is transparent in the IR and absorbs only in the visible/near-IR, making substitution impossible for mid-IR to far-IR applications.
- [1] Bouarissa, N. Opto-electronic properties of the ternary alloy Hg₁₋ₓCdₓTe. Physica B: Condensed Matter, 2000, 292(3–4), 262–272. View Source
- [2] Wikipedia. Mercury cadmium telluride. CdTe ≈1.5 eV; HgTe zero-gap. Accessed 2026. View Source
